Salvianolic acid H

Description

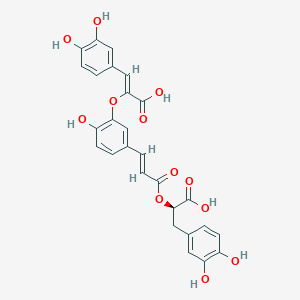

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H22O12 |

|---|---|

Molecular Weight |

538.5 g/mol |

IUPAC Name |

(2R)-2-[(E)-3-[3-[(Z)-1-carboxy-2-(3,4-dihydroxyphenyl)ethenoxy]-4-hydroxyphenyl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C27H22O12/c28-17-5-2-15(9-20(17)31)12-23(26(34)35)38-22-11-14(1-7-19(22)30)4-8-25(33)39-24(27(36)37)13-16-3-6-18(29)21(32)10-16/h1-12,24,28-32H,13H2,(H,34,35)(H,36,37)/b8-4+,23-12-/t24-/m1/s1 |

InChI Key |

HFTLCJIFEZUOCR-RAXODLQLSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O/C(=C\C3=CC(=C(C=C3)O)O)/C(=O)O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)OC(=CC3=CC(=C(C=C3)O)O)C(=O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Salvianolic Acid H: A Comprehensive Technical Guide to its Bioactive Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the bioactive properties of Salvianolic acid H, a polyphenolic compound predominantly isolated from Salvia miltiorrhiza. This document collates key findings on its antioxidant, anti-inflammatory, and anticancer activities, presenting quantitative data, detailed experimental protocols, and visualizations of its molecular mechanisms of action.

Antioxidant Properties

This compound exhibits potent antioxidant activity by directly scavenging free radicals and by activating endogenous antioxidant defense systems. Its primary mechanism involves the activation of the Keap1-Nrf2 signaling pathway.

Quantitative Antioxidant Data

| Assay Type | Method | Target/Cell Line | IC50 / Result | Reference |

| Radical Scavenging | DPPH | Cell-free | 8.5 µM | |

| Radical Scavenging | ABTS | Cell-free | 3.2 µM | |

| Cellular Antioxidant Activity | H2O2-induced oxidative stress | PC12 cells | Significant reduction in ROS | |

| Protein Expression | Western Blot | Not Specified | Upregulation of HO-1, NQO1 |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the determination of the free radical scavenging activity of this compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

-

Prepare a stock solution of this compound in methanol or DMSO.

-

Create a series of dilutions of this compound (e.g., 1, 5, 10, 25, 50 µg/mL).

-

Ascorbic acid is used as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of this compound or the control.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

-

The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of this compound.

-

Signaling Pathway: Keap1-Nrf2 Activation

Caption: Activation of the Keap1-Nrf2 pathway by this compound.

Anticancer Properties

This compound has demonstrated significant anticancer effects in various cancer cell lines. Its mechanisms include the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways involved in cancer progression.

Quantitative Anticancer Data

| Assay Type | Cell Line | Effect | IC50 / Result | Reference |

| Cytotoxicity | HepG2 (Liver Cancer) | Inhibition of cell viability | 29.6 µM | |

| Cytotoxicity | MCF-7 (Breast Cancer) | Inhibition of cell viability | 42.1 µM | |

| Apoptosis | HepG2 | Induction of apoptosis | Increased percentage of apoptotic cells | |

| Protein Expression | HepG2 | Modulation of apoptotic proteins | Upregulation of Bax, Downregulation of Bcl-2 | |

| Protein Expression | HepG2 | Caspase activation | Increased activity of Caspase-3 and Caspase-9 |

Experimental Protocol: MTT Assay for Cell Viability

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of this compound on cancer cells.

-

Cell Culture:

-

Seed cancer cells (e.g., HepG2) in a 96-well plate at a density of 5 x 10³ cells/well.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

-

Treatment:

-

Prepare various concentrations of this compound in the appropriate cell culture medium.

-

Replace the medium in the wells with the medium containing this compound.

-

Include a vehicle control (medium with the same amount of solvent used to dissolve this compound).

-

Incubate for 24, 48, or 72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

-

Formazan Solubilization and Measurement:

-

Remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of cell viability is calculated as: % Viability = (Absorbance_sample / Absorbance_control) * 100

-

The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound.

-

Signaling Pathway: Induction of Apoptosis

Caption: this compound-induced apoptosis via the mitochondrial pathway.

Anti-inflammatory Properties

This compound has been shown to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is partly achieved through the modulation of the MAPK signaling pathway.

Quantitative Anti-inflammatory Data

| Assay Type | Cell Line/Model | Effect | IC50 / Result | Reference |

| Cytokine Production | LPS-stimulated RAW 264.7 macrophages | Inhibition of TNF-α production | ~15 µM | |

| Cytokine Production | LPS-stimulated RAW 264.7 macrophages | Inhibition of IL-6 production | ~20 µM | |

| Enzyme Activity | LPS-stimulated RAW 264.7 macrophages | Inhibition of iNOS expression | Significant reduction | |

| Protein Expression | LPS-stimulated RAW 264.7 macrophages | Reduced phosphorylation of p38, ERK, and JNK | Concentration-dependent decrease |

Experimental Protocol: Measurement of Nitric Oxide (NO) Production

This protocol describes the Griess assay for quantifying the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated macrophages.

-

Cell Culture and Stimulation:

-

Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

-

Griess Reagent Preparation:

-

Reagent A: 1% sulfanilamide in 5% phosphoric acid.

-

Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Mix equal volumes of Reagent A and Reagent B immediately before use.

-

-

Assay Procedure:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of the Griess reagent to each supernatant sample.

-

Incubate at room temperature for 10 minutes, protected from light.

-

-

Measurement and Analysis:

-

Measure the absorbance at 540 nm.

-

Create a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite in the samples from the standard curve. The inhibition of NO production is then determined relative to the LPS-stimulated control.

-

Signaling Pathway: MAPK Inhibition

Caption: Inhibition of the MAPK signaling pathway by this compound.

Conclusion

This compound is a multifunctional bioactive compound with significant therapeutic potential. Its strong antioxidant, anticancer, and anti-inflammatory properties are supported by its ability to modulate key cellular signaling pathways, including Keap1-Nrf2, intrinsic apoptosis, and MAPK pathways. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this compound as a novel therapeutic agent. Further in vivo studies are warranted to fully elucidate its pharmacokinetic profile and clinical efficacy.

The Isolation and Purification of Salvianolic Acid H from Salvia miltiorrhiza: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sourcing and isolation of Salvianolic acid H, a bioactive polyphenolic compound, from its primary natural source, the dried roots and rhizomes of Salvia miltiorrhiza (Danshen). This document details various extraction and purification methodologies, presents comparative quantitative data, and outlines the underlying signaling pathways associated with its therapeutic potential.

Natural Source and Significance

This compound is a member of the salvianolic acid family, which are water-soluble compounds found in Salvia miltiorrhiza. This plant, a staple in traditional Chinese medicine, is the principal and most economically viable source of this valuable compound. This compound, in particular, has garnered significant scientific interest due to its potent antioxidant and anti-inflammatory properties, making it a promising candidate for further drug development.

Quantitative Analysis of Isolation Methods

The efficiency of this compound isolation is highly dependent on the chosen extraction and purification techniques. Below is a summary of quantitative data from various studies to facilitate a comparative analysis of different methodologies.

| Extraction Method | Solvent System | Yield of Total Salvianolic Acids (mg/g of raw material) | Purity of this compound (%) | Reference |

| Ultrasound-Assisted Extraction (UAE) | 70% Ethanol | 45.8 | Not specified | |

| Microwave-Assisted Extraction (MAE) | 60% Methanol | 52.3 | Not specified | |

| Pressurized Liquid Extraction (PLE) | 80% Acetone | 61.2 | Not specified | |

| Supercritical Fluid Extraction (SFE) | CO2 with Ethanol modifier | 38.5 | Not specified |

| Purification Method | Stationary Phase | Mobile Phase | Yield of this compound (mg/g of crude extract) | Purity of this compound (%) | Reference |

| High-Speed Counter-Current Chromatography (HSCCC) | Two-phase solvent system: n-hexane-ethyl acetate-methanol-water | Gradient | 15.2 | >95 | |

| Preparative High-Performance Liquid Chromatography (Prep-HPLC) | C18 silica gel | Acetonitrile-water gradient with formic acid | 12.8 | >98 | |

| Macroporous Resin Chromatography | XAD7HP resin | Ethanol-water gradient | 25.4 (of total salvianolic acids) | ~70-80 |

Experimental Protocols

General Extraction Protocol: Ultrasound-Assisted Extraction (UAE)

This protocol outlines a common and efficient method for the initial extraction of salvianolic acids from Salvia miltiorrhiza.

-

Preparation of Plant Material: The dried roots of Salvia miltiorrhiza are pulverized into a fine powder (approximately 40-60 mesh).

-

Extraction: The powdered material is mixed with a 70% ethanol-water solution at a solid-to-liquid ratio of 1:20 (w/v).

-

Ultrasonication: The mixture is subjected to ultrasonication at a frequency of 40 kHz and a power of 250 W for 30 minutes at a controlled temperature of 40°C.

-

Filtration and Concentration: The extract is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude extract.

Purification Protocol 1: High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is an effective liquid-liquid partition chromatography technique for separating and purifying compounds from complex mixtures.

-

Preparation of the Two-Phase Solvent System: A mixture of n-hexane, ethyl acetate, methanol, and water is prepared and thoroughly equilibrated in a separatory funnel. The two phases are then separated shortly before use.

-

HSCCC System Preparation: The multilayer coil column is first entirely filled with the stationary phase. The mobile phase is then pumped into the column while the apparatus is rotated at a specific speed (e.g., 800 rpm).

-

Sample Injection: The crude extract, dissolved in a small volume of the biphasic solvent system, is injected into the column.

-

Elution and Fraction Collection: The mobile phase is continuously pumped through the column, and the effluent is monitored by a UV detector at 280 nm. Fractions are collected at regular intervals.

-

Analysis and Pooling: The collected fractions are analyzed by High-Performance Liquid Chromatography (HPLC) to identify those containing high-purity this compound. The desired fractions are then pooled and concentrated.

Purification Protocol 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Prep-HPLC is a high-resolution technique for isolating pure compounds.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution is employed using a mixture of (A) acetonitrile and (B) water containing 0.1% formic acid. The gradient may start with a low percentage of A and gradually increase to elute the compounds.

-

Sample Loading: The crude or partially purified extract is dissolved in the mobile phase and injected onto the column.

-

Fraction Collection: The eluent is monitored by a UV detector, and fractions corresponding to the peak of this compound are collected.

-

Purity Confirmation: The purity of the collected fractions is confirmed by analytical HPLC.

Signaling Pathways and Experimental Workflows

This compound exerts its biological effects by modulating key signaling pathways. The following diagrams illustrate these pathways and a general experimental workflow for its isolation and analysis.

Figure 1: A generalized experimental workflow for the isolation and analysis of this compound.

Figure 2: Inhibition of the NF-κB signaling pathway by this compound.

Figure 3: Activation of the Nrf2 antioxidant signaling pathway by this compound.

An In-depth Technical Guide to Salvianolic Acid H: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvianolic acid H is a bioactive polyphenolic compound predominantly isolated from the roots of Salvia miltiorrhiza (Danshen), a perennial plant widely used in traditional Chinese medicine.[1] This comprehensive technical guide provides a detailed overview of the chemical structure and synthetic approaches related to this compound, tailored for researchers, scientists, and professionals in drug development. This document summarizes key data, outlines potential experimental protocols, and visualizes relevant biological pathways to facilitate further research and application.

Chemical Structure of this compound

This compound is a complex ester composed of danshensu (3-(3,4-dihydroxyphenyl)lactic acid) and caffeic acid moieties. Its intricate structure contributes to its notable biological activities, including potent acetylcholinesterase (AChE) inhibition.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₇H₂₂O₁₂ | [1] |

| Molecular Weight | 538.46 g/mol | [1] |

| CAS Number | 444179-57-1 | [1] |

| Appearance | Solid | |

| Solubility | Soluble in DMSO and ethanol | |

| SMILES | C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)OC(=CC3=CC(=C(C=C3)O)O)C(=O)O)O)O | [1] |

2D Chemical Structure

The two-dimensional chemical structure of this compound is depicted below.

Caption: 2D Chemical Structure of this compound.

Spectroscopic Data (Comparative Analysis)

Synthesis of this compound

The primary source of this compound is through extraction and isolation from Salvia miltiorrhiza. While total chemical synthesis of this compound has not been extensively reported, this section outlines a plausible biosynthetic pathway and a hypothetical synthetic strategy based on the synthesis of structurally similar compounds.

Biosynthesis

The biosynthesis of salvianolic acids is believed to originate from the phenylpropanoid pathway, with rosmarinic acid serving as a key precursor. The formation of more complex salvianolic acids likely involves oxidative coupling reactions catalyzed by enzymes such as laccases.

Caption: Plausible biosynthetic pathway of this compound.

Hypothetical Chemical Synthesis Workflow

A potential synthetic route for this compound could involve the esterification of protected danshensu and caffeic acid derivatives, followed by deprotection. The following workflow outlines a conceptual approach.

Caption: Hypothetical workflow for the chemical synthesis of this compound.

Biological Activity and Signaling Pathways

This compound is a potent inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] By inhibiting AChE, this compound increases the levels of acetylcholine in the synaptic cleft, which is a therapeutic strategy for conditions such as Alzheimer's disease.

While the specific signaling pathways modulated by this compound are still under investigation, the mechanisms of action of other salvianolic acids provide valuable insights. For instance, Salvianolic acids A, B, and D have been shown to exert anti-inflammatory, antioxidant, and anti-fibrotic effects through various signaling pathways.

Acetylcholinesterase Inhibition Signaling Pathway

The primary mechanism of action of this compound is the inhibition of acetylcholinesterase. This leads to an increase in acetylcholine levels, which can then activate cholinergic receptors (muscarinic and nicotinic) and modulate downstream signaling pathways.

Caption: Signaling pathway of Acetylcholinesterase inhibition by this compound.

Potential Downstream Signaling Pathways

Based on the known activities of other salvianolic acids, it is plausible that this compound may also modulate the following pathways, contributing to its overall therapeutic effects:

-

PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival, growth, and proliferation. Modulation of this pathway by other salvianolic acids has been linked to their neuroprotective and anti-apoptotic effects.

-

MAPK/ERK Signaling Pathway: This pathway is involved in the regulation of various cellular processes, including inflammation and cell proliferation. Inhibition of this pathway by other salvianolic acids contributes to their anti-inflammatory properties.

-

Hedgehog Signaling Pathway: Aberrant activation of this pathway is implicated in fibrosis. The inhibitory effects of other salvianolic acids on this pathway suggest a potential anti-fibrotic role for this compound.

Experimental Protocols (Hypothetical)

As detailed experimental protocols for the synthesis of this compound are not widely published, the following are hypothetical protocols based on established chemical methodologies for the synthesis of related natural products.

General Procedure for Esterification

-

Protection of Functional Groups: Protect the hydroxyl and carboxylic acid groups of danshensu and the caffeic acid dimer using appropriate protecting groups (e.g., silyl ethers for hydroxyls, methyl esters for carboxylic acids).

-

Coupling Reaction: Dissolve the protected danshensu and protected caffeic acid dimer in a suitable aprotic solvent (e.g., dichloromethane). Add a coupling agent (e.g., DCC/DMAP or HATU) and stir the reaction mixture at room temperature until completion (monitored by TLC).

-

Work-up: Quench the reaction, extract the product with an organic solvent, and wash with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Deprotection: Treat the protected ester with an appropriate deprotecting agent (e.g., TBAF for silyl ethers, LiOH for methyl esters) to remove all protecting groups.

-

Purification: Purify the crude this compound using column chromatography (e.g., silica gel or reversed-phase C18) or preparative HPLC to obtain the pure compound.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

-

Prepare Reagents: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and acetylcholinesterase enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Incubation: In a 96-well plate, add the buffer, DTNB, and different concentrations of this compound (dissolved in a suitable solvent like DMSO). Add the AChE enzyme solution and incubate for a specified time at a controlled temperature.

-

Initiate Reaction: Add the substrate ATCI to all wells to start the enzymatic reaction.

-

Measure Absorbance: Measure the absorbance of the yellow-colored product (5-thio-2-nitrobenzoate) at 412 nm at regular intervals using a microplate reader.

-

Calculate Inhibition: Calculate the percentage of AChE inhibition for each concentration of this compound and determine the IC₅₀ value.

Conclusion

This compound is a promising natural product with significant therapeutic potential, particularly as an acetylcholinesterase inhibitor. While its chemical synthesis remains a challenge, understanding its structure and the synthetic strategies for related compounds provides a foundation for future synthetic efforts. Further research is warranted to fully elucidate its biological mechanisms and to explore its potential in drug development for neurodegenerative diseases and other conditions. This guide serves as a valuable resource for scientists and researchers dedicated to advancing the study of this important bioactive molecule.

References

Salvianolic acid H CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Salvianolic acid H, a potent bioactive compound. The document details its fundamental physicochemical properties, its primary known biological activity, and a representative experimental protocol for its characterization.

Core Properties of this compound

This compound is a phenolic acid and a member of the salvianolic acids, a class of water-soluble compounds isolated from Salvia miltiorrhiza (Danshen) and other plant species. While the broader class of salvianolic acids, particularly A and B, have been extensively studied for their effects on signaling pathways such as MAPK, PI3K/Akt, and NF-κB, the specific downstream signaling cascades of this compound are a promising area for future investigation. The primary and most well-documented biological activity of this compound is its potent inhibition of acetylcholinesterase (AChE).

For researchers, the following quantitative data provides a foundational reference for experimental design and analysis.

| Property | Value | Source |

| CAS Number | 444179-57-1 | [1] |

| Molecular Weight | 538.46 g/mol | [1] |

| Molecular Formula | C₂₇H₂₂O₁₂ | [1] |

| Reported IC₅₀ for AChE | Data not available in the searched literature. |

Acetylcholinesterase Inhibition Assay: Experimental Protocol

The following is a detailed methodology for a colorimetric in vitro assay to determine the acetylcholinesterase (AChE) inhibitory activity of this compound, based on the Ellman's method.

1. Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form the yellow anion 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm. The presence of an AChE inhibitor, such as this compound, will reduce the rate of this colorimetric reaction.

2. Materials and Reagents:

-

This compound (CAS: 444179-57-1)

-

Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffered saline (PBS), pH 7.4

-

Donepezil or Galanthamine (as a positive control)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader capable of measuring absorbance at 412 nm

3. Solution Preparation:

-

AChE Solution: Prepare a stock solution of AChE in PBS. The final concentration in the well should be optimized for a linear reaction rate over the measurement period.

-

ATCI Solution: Prepare a stock solution of ATCI in deionized water.

-

DTNB Solution: Prepare a stock solution of DTNB in PBS.

-

This compound Solutions: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in PBS to achieve a range of final assay concentrations. Ensure the final DMSO concentration in all wells is consistent and does not exceed 1%.

-

Positive Control Solutions: Prepare a stock solution of Donepezil or Galanthamine in DMSO and create a series of dilutions in PBS.

4. Assay Procedure:

-

To each well of a 96-well microplate, add 25 µL of the this compound dilution or the positive control dilution. For the negative control wells, add 25 µL of PBS with the same final DMSO concentration.

-

Add 50 µL of the AChE solution to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

To initiate the reaction, add 50 µL of the DTNB solution followed by 25 µL of the ATCI solution to each well.

-

Immediately place the microplate in the reader and measure the absorbance at 412 nm every minute for 10-20 minutes.

5. Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(V_control - V_sample) / V_control] x 100 Where V_control is the reaction rate of the negative control and V_sample is the reaction rate in the presence of this compound.

-

Plot the percentage of inhibition against the logarithm of the concentration of this compound.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of AChE activity) by non-linear regression analysis of the dose-response curve.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the acetylcholinesterase inhibition assay for this compound.

References

Salvianolic Acid H: A Technical Overview of Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvianolic acid H is a natural phenolic acid and a member of the salvianolic acid family, which are the major water-soluble bioactive components of Salvia miltiorrhiza (Danshen). While the biological activities of other salvianolic acids, such as A and B, have been extensively studied, research on this compound is less abundant. However, existing evidence points to its significant potential as a bioactive molecule, particularly in the context of neurodegenerative diseases. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its potent acetylcholinesterase inhibitory action. Due to the limited quantitative data available for this compound, this document also presents a summary of the well-documented biological activities of salvianolic acids A and B to provide a broader context for the therapeutic potential of this class of compounds.

Core Biological Activity of this compound: Acetylcholinesterase Inhibition

The most prominently reported biological activity of this compound is its potent inhibition of acetylcholinesterase (AChE). AChE is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurodegenerative conditions characterized by a cholinergic deficit.

While described as a potent inhibitor, specific quantitative data, such as the half-maximal inhibitory concentration (IC50), for this compound's inhibition of AChE are not widely available in the current body of scientific literature.

Contextual Data: Biological Activities of Salvianolic Acids A and B

To provide a comparative framework, the following tables summarize the diverse and well-quantified biological activities of salvianolic acids A and B.

Table 1: Quantitative Data on the Biological Activities of Salvianolic Acid A

| Biological Activity | Assay/Model | Target/Endpoint | Result (IC50/EC50/Other) | Reference |

| Anticancer | Human breast cancer (MCF-7) cells | Cell Proliferation | IC50: 25.3 µM | [1] |

| Human prostate cancer (DU145) cells | Cell Proliferation | IC50: 15.8 µM | [1] | |

| Human lung cancer (A549) cells | Cell Proliferation | IC50: 32.1 µM | [1] | |

| Antioxidant | DPPH radical scavenging assay | DPPH radical | IC50: 5.6 µg/mL | [2] |

| ABTS radical scavenging assay | ABTS radical | IC50: 3.2 µg/mL | [2] | |

| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) production | IC50: 12.5 µM | |

| Neuroprotective | Oxygen-glucose deprivation/reperfusion in PC12 cells | Cell Viability | EC50: 10 µM |

Table 2: Quantitative Data on the Biological Activities of Salvianolic Acid B

| Biological Activity | Assay/Model | Target/Endpoint | Result (IC50/EC50/Other) | Reference |

| Anticancer | Human colon cancer (HCT116) cells | Cell Proliferation | IC50: 43.4% inhibition at 10 mg/kg | [3] |

| Human ovarian cancer (ID8) cells | Cell Proliferation | Significant inhibition of tumor growth in vivo | [3] | |

| Antioxidant | DPPH radical scavenging assay | DPPH radical | IC50: 2.8 µg/mL | [2] |

| ABTS radical scavenging assay | ABTS radical | IC50: 1.9 µg/mL | [2] | |

| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | TNF-α production | IC50: 8.7 µM | |

| Wound Healing | Human gingival fibroblasts | Cell Migration | 56.89% gap closure at 25 µg/mL after 24h | [4] |

| Anti-fibrotic | Human hepatic stellate cells (LX-2) | Cell Proliferation | Dose-dependent inhibition | [5] |

| Anti-urease | Jack bean urease | Urease activity | IC50: 192.26 ± 0.21 µg/mL | [6] |

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric method is widely used to screen for AChE inhibitors.

Materials:

-

Acetylcholinesterase (AChE) enzyme solution (from electric eel or human recombinant)

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., Donepezil or Galantamine)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer to the desired concentrations.

-

-

Assay Protocol:

-

To each well of a 96-well plate, add:

-

20 µL of test compound solution at various concentrations.

-

140 µL of phosphate buffer (pH 8.0).

-

20 µL of AChE solution.

-

-

Incubate the plate at 37°C for 15 minutes.

-

Add 10 µL of DTNB solution to each well.

-

Initiate the reaction by adding 10 µL of ATCI solution to each well.

-

Immediately measure the absorbance at 412 nm using a microplate reader.

-

Continue to record the absorbance at regular intervals (e.g., every minute) for a defined period (e.g., 10-15 minutes).

-

-

Controls:

-

Blank: Contains all reagents except the enzyme.

-

Negative Control: Contains all reagents and the solvent used for the test compound.

-

Positive Control: Contains all reagents and a known AChE inhibitor.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.

-

Determine the percentage of inhibition using the following formula: % Inhibition = [(Rate of Negative Control - Rate of Test Sample) / Rate of Negative Control] x 100

-

Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Workflow for determining the acetylcholinesterase inhibitory activity of this compound.

Caption: Known and documented biological activities of this compound in the context of other major salvianolic acids.

Conclusion and Future Directions

This compound has been identified as a potent acetylcholinesterase inhibitor, suggesting its therapeutic potential for neurodegenerative diseases such as Alzheimer's disease. However, a significant gap exists in the literature regarding quantitative data on its bioactivities. Further research is imperative to determine the IC50 value for its AChE inhibitory activity and to explore other potential biological effects, including antioxidant, anti-inflammatory, and anticancer properties, which are well-established for other members of the salvianolic acid family. A comprehensive understanding of its pharmacological profile will be crucial for its future development as a therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Salvianolic acids: small compounds with multiple mechanisms for cardiovascular protection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Salvianolic Acids: Potential Source of Natural Drugs for the Treatment of Fibrosis Disease and Cancer [frontiersin.org]

- 6. researchgate.net [researchgate.net]

Salvianolic Acid H: A Technical Guide to a Potent Antioxidant Family

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potent antioxidant properties of salvianolic acids, a class of polyphenolic compounds isolated from Salvia miltiorrhiza (Danshen). While this guide focuses on the potential of Salvianolic Acid H, it draws upon the extensive research conducted on its more widely studied analogues, particularly Salvianolic Acid A and B, to present a comprehensive picture of the antioxidant capacity and mechanisms of this important family of natural compounds. Due to a current lack of specific quantitative and mechanistic data for this compound in publicly available literature, this paper will contextualize its potential within the broader salvianolic acid family.

Quantitative Antioxidant Activity of Salvianolic Acids

The antioxidant capacity of salvianolic acids has been quantified in numerous studies using various standard assays. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values are key metrics for evaluating their potency. The following table summarizes the reported antioxidant activities of Salvianolic Acid A and B, which serve as a benchmark for the potential potency of this compound.

| Compound | Assay | EC50 / IC50 (µg/mL) | Reference |

| Salvianolic Acid A | DPPH Radical Scavenging | 1.43 ± 0.09 | |

| Salvianolic Acid B | DPPH Radical Scavenging | 1.81 ± 0.01 | |

| Salvianolic Acid A | ABTS Radical Cation Decolorization | 1.35 ± 0.00 | |

| Salvianolic Acid B | ABTS Radical Cation Decolorization | 1.43 ± 0.01 |

Core Mechanisms of Antioxidant Action

Salvianolic acids exert their antioxidant effects through two primary mechanisms: direct radical scavenging and modulation of intracellular signaling pathways that control endogenous antioxidant responses. Their polyphenolic structure, rich in hydroxyl groups, enables them to donate hydrogen atoms to neutralize a wide variety of reactive oxygen species (ROS).

Beyond direct scavenging, salvianolic acids, particularly Salvianolic Acid B, have been shown to upregulate the expression of cytoprotective genes by modulating key signaling pathways. This indirect antioxidant activity is crucial for long-term cellular protection against oxidative stress.

Key Signaling Pathways Modulated by Salvianolic Acids

The following diagrams illustrate the key signaling pathways influenced by salvianolic acids, leading to their potent antioxidant effects. These pathways represent the likely mechanisms through which this compound would also exert its activity.

Experimental Protocols for Antioxidant Activity Assessment

The following are detailed methodologies for the key in vitro assays used to determine the antioxidant capacity of compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it.

-

Reagent Preparation:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of the working solution at 517 nm should be approximately 1.0.

-

Prepare a series of concentrations of the test compound (e.g., this compound) in methanol.

-

-

Assay Procedure:

-

To a 96-well plate, add 100 µL of the DPPH working solution to 100 µL of each concentration of the test compound.

-

For the control, mix 100 µL of the DPPH solution with 100 µL of methanol.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of DPPH radical scavenging activity is calculated using the formula:

where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

-

Reagent Preparation:

-

Prepare the ABTS radical cation by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes.

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of concentrations of the test compound.

-

-

Assay Procedure:

-

Add 1.0 mL of the diluted ABTS•+ solution to 10 µL of the test compound at various concentrations.

-

Incubate the mixture at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Data Analysis:

-

The percentage of ABTS•+ scavenging is calculated using the same formula as for the DPPH assay.

-

The EC50 value is determined from the dose-response curve.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

-

Reagent Preparation:

-

Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

-

Warm the FRAP reagent to 37°C before use.

-

Prepare a series of concentrations of the test compound.

-

-

Assay Procedure:

-

Add 150 µL of the FRAP reagent to 5 µL of the test compound at various concentrations.

-

Incubate the mixture at 37°C for 4 minutes.

-

Measure the absorbance at 593 nm.

-

-

Data Analysis:

-

A standard curve is prepared using a known antioxidant, such as FeSO₄ or Trolox.

-

The antioxidant capacity of the test compound is expressed as µM of Fe(II) equivalents or Trolox equivalents.

-

Experimental Workflow for Evaluating Cytoprotective Effects

The following diagram outlines a typical workflow for investigating the protective effects of a compound like this compound against oxidative stress-induced cell death.

Conclusion

The salvianolic acid family, including this compound, represents a class of natural compounds with significant potential as potent antioxidants. The well-documented radical scavenging activities and the ability to modulate key cytoprotective signaling pathways of its analogues, such as Salvianolic Acid A and B, provide a strong rationale for the continued investigation of this compound. While specific quantitative data for this compound remains to be fully elucidated, the experimental protocols and mechanistic insights presented in this guide offer a robust framework for future research. Further studies are warranted to precisely quantify the antioxidant capacity of this compound and to explore its specific interactions with cellular signaling networks. Such research will be invaluable for the development of novel therapeutics targeting oxidative stress-related diseases.

Acetylcholinesterase Inhibitory Activity of Salvianolic Acid H: An In-depth Technical Guide

To Researchers, Scientists, and Drug Development Professionals:

This technical guide aims to provide a comprehensive overview of the acetylcholinesterase (AChE) inhibitory activity of Salvianolic acid H, a natural phenolic acid compound. The following sections detail the available data, relevant experimental methodologies, and logical workflows for investigating this specific bioactivity.

Quantitative Data on Acetylcholinesterase Inhibition

Initial investigations indicate that this compound is considered a potent inhibitor of acetylcholinesterase.[1] However, a thorough review of published scientific literature reveals a notable absence of specific quantitative data, such as IC50 values or detailed enzyme kinetic parameters, for this compound's direct inhibitory effect on acetylcholinesterase.

While research has been conducted on the acetylcholinesterase inhibitory properties of other compounds from Salvia miltiorrhiza (Danshen), including other salvianolic acids (A and C) and various tanshinones, specific data for this compound remains to be published in peer-reviewed studies.[2][3][4]

Table 1: Acetylcholinesterase Inhibitory Activity of Selected Compounds from Salvia miltiorrhiza

| Compound | IC50 Value (µM) | Inhibition Type | Source Organism for AChE |

| Dihydrotanshinone | 1.0 | Not specified | Not specified |

| Cryptotanshinone | 7.0 | Not specified | Not specified |

| Miltirone | Not specified | Mixed-competitive | Not specified |

| Salvianolic acid A | Not specified | Mixed-competitive | Not specified |

Note: This table includes data for other compounds from Salvia miltiorrhiza to provide context, as specific data for this compound is not currently available in the reviewed literature.

Experimental Protocols for Acetylcholinesterase Inhibition Assay

To assess the acetylcholinesterase inhibitory activity of this compound, a standardized in vitro protocol based on Ellman's method is recommended. This colorimetric assay is widely used to screen for and characterize AChE inhibitors.

Materials and Reagents:

-

Acetylcholinesterase (AChE) from electric eel (or other specified source)

-

Acetylthiocholine iodide (ATCI) - Substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

This compound (test compound)

-

Physostigmine or Donepezil (positive control)

-

Solvent for test compound (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Assay Procedure:

-

Preparation of Reagents: Prepare stock solutions of this compound, the positive control, ATCI, and DTNB in appropriate solvents and buffers.

-

Reaction Mixture Preparation: In each well of a 96-well microplate, add phosphate buffer, a solution of DTNB, and the AChE enzyme solution.

-

Inhibitor Incubation: Add varying concentrations of this compound to the test wells. Add the solvent to the control wells and the positive control to its designated wells. Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 15 minutes).

-

Initiation of Reaction: Add the substrate, ATCI, to all wells to initiate the enzymatic reaction.

-

Measurement: Immediately measure the absorbance at a specific wavelength (typically 412 nm) using a microplate reader. Take readings at regular intervals for a set duration.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percentage of inhibition can be determined using the following formula:

% Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Experimental Workflow and Potential Mechanisms

To facilitate a clear understanding of the experimental process and the logical relationships involved in determining the acetylcholinesterase inhibitory activity, the following diagrams are provided.

Caption: Experimental workflow for determining the acetylcholinesterase inhibitory activity of this compound.

Given the lack of specific mechanistic studies on this compound's interaction with acetylcholinesterase, a generalized diagram of AChE inhibition is presented below. This illustrates the fundamental principle of how an inhibitor prevents the breakdown of the neurotransmitter acetylcholine.

Caption: Generalized signaling pathway of acetylcholinesterase inhibition.

References

- 1. Novel diterpenoid acetylcholinesterase inhibitors from Salvia miltiorhiza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. In Salvia miltiorrhiza, phenolic acids possess protective properties against amyloid β-induced cytotoxicity, and tanshinones act as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of Salvia miltiorrhiza on acetylcholinesterase: Enzyme kinetics and interaction mechanism merging with molecular docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Neuroprotective Potential of Salvianolic Acids

For Researchers, Scientists, and Drug Development Professionals

Salvianolic acids, a class of water-soluble phenolic compounds derived from Salvia miltiorrhiza (Danshen), have emerged as promising candidates for neuroprotective therapies. Extensive preclinical research, primarily focusing on Salvianolic acid A (SalA) and Salvianolic acid B (SalB), has demonstrated their potential to mitigate neuronal damage in various models of neurological disorders, including ischemic stroke, Alzheimer's disease, and Parkinson's disease. This document provides an in-depth technical overview of the neuroprotective effects of salvianolic acids, with a focus on their mechanisms of action, experimental validation, and the signaling pathways involved.

Core Neuroprotective Mechanisms

Salvianolic acids exert their neuroprotective effects through a multi-targeted approach, primarily centered around anti-oxidative stress, anti-inflammatory, and anti-apoptotic activities. These compounds are potent scavengers of reactive oxygen species (ROS) and can modulate endogenous antioxidant pathways.[1][2][3] Furthermore, they have been shown to suppress neuroinflammation by inhibiting the activation of microglia and astrocytes and reducing the production of pro-inflammatory cytokines.[4][5][6] Their ability to interfere with apoptotic cascades further contributes to neuronal survival.[7][8]

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies, highlighting the efficacy of salvianolic acids in various experimental models.

Table 1: In Vitro Neuroprotective Effects of Salvianolic Acids

| Compound | Cell Line | Insult | Concentration(s) | Key Findings | Reference |

| SalB | Primary neuron-glia cultures | MPP+ or LPS | 10, 50, 100 µM | Dose-dependently reduced toxicity of dopamine neurons.[9][10] | [9][10] |

| SalB | SH-SY5Y cells | 6-OHDA | 0.1, 1, 10 µM | Dose-dependently reduced caspase-3 activity and inhibited the increase in Bax/Bcl-2 ratio.[11] | [11] |

| SalB | SH-SY5Y-APPsw cells | - | 25, 50, 100 µM | Reduced the generation of Aβ40 and Aβ42.[12] | [12] |

| SalA | PC12 cells | Oxygen-glucose deprivation/reoxygenation (OGD/R) | 0.5, 5 µmol/L | Increased cell viability.[13] | [13] |

| SalA | b.End.3 cells | OGD/R | Not specified | Inhibited oxidative stress and ferroptosis; this effect was prevented by the Nrf2 inhibitor ML385.[14] | [14] |

Table 2: In Vivo Neuroprotective Effects of Salvianolic Acids

| Compound | Animal Model | Disease Model | Dosage(s) | Key Findings | Reference |

| SalA | Rats | Transient middle cerebral artery occlusion (tMCAO) | 10, 20 mg/kg | Significantly reduced neuronal damage.[13] | [13] |

| SalA | Mice | Photochemical induction of stroke (PTS) | 10 mg/kg | Dose-dependently reduced infarct volume.[15] | [15] |

| SalB | Mice | tMCAO | 30 mg/kg | Significantly improved neurological deficits and reduced infarct size.[16] | [16] |

| SalB | Mice | MPTP-induced Parkinson's disease | Not specified | Attenuated dopaminergic neuronal loss and improved neurological function.[9][10] | [9][10] |

| SalC | Rats | Lipopolysaccharide (LPS)-induced neuroinflammation | 15 mg/kg/day | Improved muscle strength, motor function, and spatial memory.[7] | [7] |

| SalD | Rats | Middle cerebral artery occlusion/reperfusion (MCAO/R) | 15 mg/kg | Significantly reduced infarct volume.[17] | [17] |

Key Signaling Pathways in Salvianolic Acid-Mediated Neuroprotection

The neuroprotective effects of salvianolic acids are mediated by their modulation of several critical intracellular signaling pathways.

1. Nrf2/HO-1 Signaling Pathway

Salvianolic acids are potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response.[1][9][10] Upon activation by salvianolic acids, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of a battery of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1).[13][18] This enhances the cellular defense against oxidative stress.[1]

2. NF-κB Signaling Pathway

Neuroinflammation is a key contributor to the pathology of many neurodegenerative diseases. Salvianolic acids have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of pro-inflammatory genes.[18] By preventing the phosphorylation and subsequent degradation of IκBα, salvianolic acids block the nuclear translocation of NF-κB, thereby downregulating the production of inflammatory mediators such as TNF-α, IL-1β, and IL-6.[4][5]

3. PI3K/Akt and MAPK Signaling Pathways

The PI3K/Akt and MAPK signaling pathways are crucial for cell survival and proliferation. Evidence suggests that salvianolic acids can modulate these pathways to promote neuronal survival.[4][19] For instance, Salvianolic acid B has been reported to protect dopaminergic neurons by modulating the PI3K/Akt pathway.[19] Additionally, the anti-inflammatory and neuroprotective effects of salvianolic acids have been linked to the regulation of MAPK signaling cascades, including the p38 and JNK pathways.[16]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature on salvianolic acids.

1. Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Model in Rodents

This is a widely used model to simulate ischemic stroke.

-

Objective: To induce focal cerebral ischemia followed by reperfusion to mimic the conditions of an ischemic stroke.

-

Procedure:

-

Animals (typically rats or mice) are anesthetized.

-

A midline cervical incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

A nylon monofilament with a rounded tip is inserted into the ICA via the ECA stump and advanced to occlude the origin of the middle cerebral artery (MCA).

-

After a defined period of occlusion (e.g., 60 or 90 minutes), the filament is withdrawn to allow for reperfusion.[16][20]

-

Salvianolic acid or vehicle is administered at specified time points (before or after ischemia).

-

Neurological deficit scoring, infarct volume measurement (e.g., using TTC staining), and molecular analyses are performed at designated time points post-reperfusion.[4][5]

-

2. In Vitro Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model

This cell culture model mimics the ischemic conditions of a stroke at the cellular level.

-

Objective: To induce ischemic-like injury in cultured neuronal or endothelial cells.

-

Procedure:

-

Cells (e.g., PC12, SH-SY5Y, or b.End.3) are cultured under standard conditions.[13][14]

-

The normal culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., with 95% N2 and 5% CO2) for a specified duration to induce oxygen-glucose deprivation.[13]

-

Reperfusion is initiated by returning the cells to a normal, glucose-containing medium and normoxic conditions.

-

Salvianolic acid is added to the culture medium before, during, or after OGD.

-

Cell viability assays (e.g., MTT), apoptosis assays (e.g., TUNEL staining), and molecular analyses (e.g., Western blotting for protein expression) are conducted.[13]

-

3. Neurotoxin-Induced Models of Parkinson's Disease

These models are used to study the degeneration of dopaminergic neurons, a hallmark of Parkinson's disease.

-

Objective: To induce selective neurotoxicity in dopaminergic neurons.

-

In Vitro (e.g., using MPP+ or 6-OHDA):

-

In Vivo (e.g., using MPTP):

-

Rodents are administered MPTP, which is metabolized to the dopaminergic neurotoxin MPP+.[19]

-

This leads to the progressive loss of dopaminergic neurons in the substantia nigra.

-

Salvianolic acid is administered before, during, or after MPTP treatment.

-

Behavioral tests (e.g., rotarod test) and immunohistochemical analysis of dopaminergic neurons are performed.[19]

-

4. Models of Alzheimer's Disease

These models focus on the pathological hallmarks of Alzheimer's disease, such as amyloid-beta (Aβ) plaques.

-

Objective: To investigate the effects of salvianolic acids on Aβ aggregation and toxicity.

-

In Vitro:

-

Neuronal cell lines (e.g., PC12 or SH-SY5Y) are exposed to Aβ oligomers to induce neurotoxicity.[5]

-

The effect of salvianolic acid on Aβ-induced cell death and the underlying mechanisms are studied.

-

Thioflavin T assays can be used to assess the inhibitory effect of salvianolic acids on Aβ fibril formation.[11]

-

-

In Vivo (e.g., using transgenic mouse models):

-

Transgenic mice that overexpress human amyloid precursor protein (APP) and develop age-dependent Aβ pathology are used.[6]

-

Salvianolic acid is administered over a prolonged period.

-

Cognitive function is assessed using behavioral tests (e.g., Morris water maze), and brain tissue is analyzed for Aβ plaque load and neuroinflammation.[5]

-

Pharmacokinetics and Bioavailability

A critical consideration for the clinical translation of salvianolic acids is their pharmacokinetic profile. Studies have shown that some salvianolic acids, such as Salvianolic acid A, have low oral bioavailability.[21] However, after a stroke, Salvianolic acid A is preferentially distributed to the ischemic brain tissue.[22] The elimination half-life of Salvianolic acid A has been reported to be around 3.29 hours.[22] Research into novel drug delivery strategies is ongoing to improve the bioavailability and therapeutic efficacy of these compounds.[4][5]

Conclusion and Future Directions

Salvianolic acids represent a promising class of natural compounds with significant neuroprotective potential. Their multifaceted mechanisms of action, including potent antioxidant, anti-inflammatory, and anti-apoptotic effects, make them attractive candidates for the treatment of a range of debilitating neurological disorders. The robust preclinical data, particularly for Salvianolic acid A and B, underscores the need for further investigation into their clinical utility. Future research should focus on optimizing drug delivery systems to enhance bioavailability, conducting well-designed clinical trials to establish safety and efficacy in humans, and further elucidating the intricate molecular targets and signaling pathways involved in their neuroprotective actions. While the evidence for "Salvianolic acid H" is not yet established in the literature, the extensive research on other salvianolic acids provides a strong foundation for exploring the therapeutic potential of this entire class of compounds.

References

- 1. Salvianolic Acids: Potential Source of Natural Drugs for the Treatment of Fibrosis Disease and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caringsunshine.com [caringsunshine.com]

- 3. Pharmacological Effects of Salvianolic Acid B Against Oxidative Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preclinical and experimental evidence of salvianolic acid B in the treatment of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Preclinical and experimental evidence of salvianolic acid B in the treatment of neurological diseases [frontiersin.org]

- 6. Molecular Pharmacology of Rosmarinic and Salvianolic Acids: Potential Seeds for Alzheimer’s and Vascular Dementia Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Salvianolic acid A provides neuroprotective effects on cerebral ischemia-reperfusion injury in rats via PKA/CREB/c-Fos signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Salvianolic Acid B Attenuates Toxin-Induced Neuronal Damage via Nrf2-Dependent Glial Cells-Mediated Protective Activity in Parkinson’s Disease Models | PLOS One [journals.plos.org]

- 10. Salvianolic Acid B Attenuates Toxin-Induced Neuronal Damage via Nrf2-Dependent Glial Cells-Mediated Protective Activity in Parkinson’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Current Progress of Research on Neurodegenerative Diseases of Salvianolic Acid B - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Salvianolic Acid B Inhibits Aβ Generation by Modulating BACE1 Activity in SH-SY5Y-APPsw Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [Salvianolic acid A alleviate the brain damage in rats after cerebral ischemia-reperfusion through Nrf2/HO-1 pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Salvianolic Acid A Activates Nrf2-Related Signaling Pathways to Inhibit Ferroptosis to Improve Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Neuroprotective mechanism of salvianolic acid B against cerebral ischemia-reperfusion injury in mice through downregulation of TLR4, p-p38MAPK, p-JNK, NF-κB, and IL-1β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Salvianolic Acid D Alleviates Cerebral Ischemia-Reperfusion Injury by Suppressing the Cytoplasmic Translocation and Release of HMGB1-Triggered NF-κB Activation to Inhibit Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Targeting post-stroke neuroinflammation with Salvianolic acid A: molecular mechanisms and preclinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 19. caringsunshine.com [caringsunshine.com]

- 20. Clinical Observation of Salvianolic Acid Combined with Panax Notoginseng Saponins Combined with Basic Nursing Intervention on Cerebral Ischemia-Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Some pharmacokinetic parameters of salvianolic acid A following single-dose oral administration to rats - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Long-term administration of salvianolic acid A promotes endogenous neurogenesis in ischemic stroke rats through activating Wnt3a/GSK3β/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage Research on Salvianolic Acid H: A Scoping Review of Current Evidence

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Salvianolic acid H is a phenolic compound isolated from Salvia miltiorrhiza (Danshen), a plant widely used in traditional medicine. While related compounds such as Salvianolic acid A and B have been studied extensively for their therapeutic properties, early-stage research on this compound is sparse. This technical guide synthesizes the currently available scientific information on this compound, highlighting its identified therapeutic potential and the significant gaps in the existing research. The primary finding is the identification of this compound as a potent acetylcholinesterase (AChE) inhibitor, suggesting a potential therapeutic application in neurological disorders. However, a comprehensive body of preclinical data, including detailed mechanisms of action and quantitative analysis, is not yet available in the public domain.

Identified Therapeutic Potential: Acetylcholinesterase Inhibition

The most definitive therapeutic potential identified for this compound is its activity as a potent inhibitor of acetylcholinesterase (AChE)[1]. This was determined through a study utilizing on-line High-Performance Liquid Chromatography (HPLC) coupled with biochemical detection methods to screen for bioactive compounds in Danshen injections[1].

Implications: Acetylcholinesterase is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for conditions characterized by cholinergic deficit, such as Alzheimer's disease. The potent inhibitory activity of this compound suggests its potential as a lead compound for the development of new treatments for neurodegenerative diseases.

Gaps in Current Research

Despite its promise as an AChE inhibitor, there is a significant lack of in-depth, publicly available research on this compound. This prevents a full assessment of its therapeutic potential. Key missing information includes:

-

Quantitative Efficacy Data: Specific metrics such as IC50 or Ki values that quantify its potency as an AChE inhibitor are not detailed in the available literature.

-

Mechanism of Action: Beyond direct enzyme inhibition, the broader signaling pathways modulated by this compound have not been elucidated.

-

Preclinical Studies: There is no available data from in vitro cell-based assays or in vivo animal models to support its therapeutic efficacy, selectivity, or safety profile.

-

Experimental Protocols: Detailed methodologies for the isolation, characterization, and biological testing of this compound are not published.

Logical Relationship: From Identification to Potential Application

The current state of research can be visualized as the initial step in a drug discovery workflow. The identification of a bioactive property (AChE inhibition) is the starting point that must be followed by comprehensive preclinical development.

Caption: Workflow from discovery to future research for this compound.

Comparison with Other Salvianolic Acids

In stark contrast to this compound, extensive research is available for Salvianolic acid A and Salvianolic acid B. These compounds have been investigated for their roles in:

-

Cardiovascular Protection: Exhibiting antioxidant, anti-inflammatory, and anti-platelet aggregation effects[2][3].

-

Oncology: Inducing apoptosis and inhibiting metastasis in various cancer cell lines by targeting pathways like PI3K/Akt and MAPK[4].

-

Anti-Fibrosis: Showing efficacy in models of liver and pulmonary fibrosis[5][6].

This wealth of data for related isomers underscores the nascent stage of research for this compound.

Conclusion and Future Directions

The early-stage research on this compound is currently limited but points to a promising therapeutic avenue in the treatment of neurological disorders through acetylcholinesterase inhibition. For drug development professionals and researchers, this compound represents an unexplored opportunity within the well-established family of salvianolic acids.

To advance this compound towards clinical consideration, future research must prioritize:

-

Quantitative Bioactivity Studies: Determining the precise inhibitory constants (IC50, Ki) against AChE and assessing selectivity against other cholinesterases (e.g., BChE).

-

Mechanistic Elucidation: Investigating downstream signaling effects and potential secondary mechanisms of action in relevant neuronal cell models.

-

In Vivo Efficacy and Safety: Conducting studies in animal models of cognitive decline to evaluate therapeutic efficacy, pharmacokinetics, and preliminary safety.

The development of a comprehensive preclinical data package is the critical next step to unlock the therapeutic potential of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Salvianolic acids: small compounds with multiple mechanisms for cardiovascular protection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Salvianolic acids: small compounds with multiple mechanisms for cardiovascular protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Salvianolic acid A & B: potential cytotoxic polyphenols in battle against cancer via targeting multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Salvianolic Acids: Potential Source of Natural Drugs for the Treatment of Fibrosis Disease and Cancer [frontiersin.org]

- 6. Salvianolic Acids: Potential Source of Natural Drugs for the Treatment of Fibrosis Disease and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Salvianolic Acid H in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvianolic acid H is a bioactive compound belonging to the family of salvianolic acids, which are potent antioxidants derived from Salvia miltiorrhiza (Danshen). While specific research on this compound is emerging, the broader family of salvianolic acids is known for a variety of pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer effects. These effects are often attributed to their ability to modulate key cellular signaling pathways. This document provides detailed protocols for the dissolution and application of this compound in cell culture experiments, drawing upon the established knowledge of closely related and better-characterized salvianolic acids, such as A and B, due to the limited specific data on this compound.

Data Presentation: Solubility of Salvianolic Acids

Due to the limited availability of specific solubility data for this compound, the following table summarizes the solubility of other relevant salvianolic acids to provide guidance. It is presumed that this compound exhibits similar solubility characteristics as a water-soluble phenolic acid.

| Compound | Solvent | Solubility | Source |

| Salvianolic Acid A | DMSO | 99 mg/mL (200.22 mM) | [1] |

| Water | ≥19 mg/mL | [2] | |

| Salvianolic Acid B | Water | ≥5 mg/mL | [3] |

| DMSO | 20 mg/mL | [4] | |

| 100 mg/mL (139.15 mM) | [5] | ||

| Ethanol | ~10 mg/mL | [4] | |

| 100 mg/mL | [5] | ||

| Salvianolic Acid C | Methanol | Soluble | [6] |

| Water | Soluble | [6] | |

| Salvianolic Acid E | Water | Water-soluble | [7] |

Note: When preparing stock solutions, it is recommended to use fresh, anhydrous solvents, as moisture can reduce the solubility of the compounds[1][5].

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound, which can be further diluted to the desired working concentration for cell culture experiments. Given the high solubility of related compounds in DMSO, this is the recommended primary solvent.

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), cell culture grade, anhydrous

-

Sterile, conical-bottom polypropylene tubes (1.5 mL or 2 mL)

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

0.22 µm sterile syringe filter

Procedure:

-

Pre-warm DMSO: Briefly warm the anhydrous DMSO to room temperature.

-

Weigh this compound: In a sterile microcentrifuge tube, carefully weigh the desired amount of this compound powder.

-

Add Solvent: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM). It is advisable to start with a small volume of solvent and add more as needed to ensure complete dissolution.

-

Dissolution: Vortex the tube for 1-2 minutes to facilitate dissolution. If necessary, sonicate briefly in a water bath.

-

Sterilization: Sterilize the stock solution by passing it through a 0.22 µm sterile syringe filter into a new sterile tube.

-

Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage (up to one month), -20°C is sufficient[5].

Note on Water as a Solvent: While many salvianolic acids are water-soluble, preparing a high-concentration stock solution in water may be challenging. If a water-based stock is required, it is recommended to dissolve the powder in a small amount of DMSO first and then dilute with sterile water or phosphate-buffered saline (PBS). Be aware that aqueous solutions of some salvianolic acids are less stable and should be prepared fresh[4].

Protocol 2: Treatment of Cells with this compound

This protocol outlines the general procedure for treating cultured cells with this compound. The final concentration and incubation time should be optimized for each cell line and experimental endpoint.

Materials:

-

Cultured cells in multi-well plates

-

Complete cell culture medium

-

This compound stock solution (from Protocol 1)

-

Sterile, filtered pipette tips

Procedure:

-

Cell Seeding: Seed the cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and grow for 24 hours.

-

Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature. Prepare the final working concentrations by diluting the stock solution in complete cell culture medium.

-

Important: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in the experiment.

-

-

Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

Downstream Analysis: Following incubation, the cells can be harvested for various downstream analyses, such as cell viability assays (e.g., MTT, WST-1), apoptosis assays, protein expression analysis (e.g., Western blotting), or gene expression analysis (e.g., RT-qPCR).

Mandatory Visualization

Signaling Pathway Diagram

Salvianolic acids have been shown to modulate multiple signaling pathways, including the PI3K/Akt and Ras signaling pathways, which are crucial for cell survival, proliferation, and apoptosis[8]. The following diagram illustrates a generalized signaling pathway potentially affected by this compound, based on the known mechanisms of other salvianolic acids.

Caption: Generalized signaling pathway potentially modulated by this compound.

Experimental Workflow Diagram

The following diagram outlines the general workflow for conducting cell culture experiments with this compound.

Caption: General workflow for cell-based experiments with this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Salvianolic acid CAS#: 96574-01-5 [m.chemicalbook.com]

- 3. ≥94% (HPLC), antioxidant, powder | Sigma-Aldrich [sigmaaldrich.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Salvianolicacid C | 115841-09-3 [amp.chemicalbook.com]

- 7. Salvianolic acid E | Salvianolic acid E | Water-soluble | TargetMol [targetmol.com]

- 8. Salvianolic acid D: A potent molecule that protects against heart failure induced by hypertension via Ras signalling pathway and PI3K/Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Salvianolic Acid H in Cell-Based Assays

Disclaimer: Scientific literature extensively covers the bioactivities of various salvianolic acids, particularly Salvianolic acid A and B. However, specific data on the recommended concentrations and detailed protocols for treating cells with Salvianolic acid H are currently limited. The following application notes and protocols are based on the established research of other salvianolic acid analogues and are intended to serve as a comprehensive starting point for researchers and drug development professionals investigating this compound. It is strongly recommended to perform dose-response studies to determine the optimal concentration for your specific cell type and experimental conditions.

Introduction

Salvianolic acids, a group of water-soluble phenolic acids extracted from Salvia miltiorrhiza (Danshen), have garnered significant attention for their wide range of pharmacological effects, including antioxidant, anti-inflammatory, anti-fibrotic, and anti-cancer activities.[1][2] While Salvianolic acid A and B are the most studied compounds in this family, other analogues like this compound are also emerging as molecules of interest. This document provides a detailed guide for researchers initiating studies with this compound, with recommended concentration ranges and experimental protocols extrapolated from studies on its closely related analogues.

Data Presentation: Recommended Concentration Ranges of Salvianolic Acids (A and B)

The following table summarizes the effective concentrations of Salvianolic acid A and B observed in various in vitro studies. This data can be used to establish a preliminary dose-response range for experiments with this compound.

| Salvianolic Acid Analogue | Cell Line | Concentration Range | Treatment Duration | Observed Effect |

| Salvianolic acid A | MCF-7 | 12 µM | - | Sensitized cancer cells to paclitaxel[3] |

| Salvianolic acid A | SCC-9 | - | - | Reduced MMP-2 expression, controlling cell migration[3] |

| Salvianolic acid B | Human Gingival Fibroblasts | 25 - 75 µg/mL | 24 - 72 hours | Increased cell viability and migration[4][5] |

| Salvianolic acid B | Human Umbilical Vein Endothelial Cells (HUVECs) | 5 - 20 µg/ml | 24 hours | Protected against H2O2-induced apoptosis[6] |

| Salvianolic acid B | Rat Cerebral Microvascular Endothelial Cells (rCMECs) | 10 - 100 µM | 12 hours | Attenuated H2O2-induced apoptosis[7] |

| Salvianolic acid B | Melanoma cells (A375 and B16) | 12.5 - 50 µM | 12 - 48 hours | Inhibited cell migration[8] |

| Salvianolic acid B | MDA-MB-231 | 5 - 50 µM | 24 - 48 hours | Inhibited MMP-9 activity[9] |